

# TD-004: A Technical Guide to a Novel ALK Degrader

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TD-004** is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), a crucial therapeutic target in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] Developed as a Proteolysis Targeting Chimera (PROTAC), **TD-004** offers an alternative therapeutic strategy to traditional kinase inhibitors by inducing the complete degradation of the ALK protein.[1][3] This document provides a comprehensive technical overview of **TD-004**, including its mechanism of action, key experimental data, and detailed methodologies for its evaluation.

## **Core Compound Details**

**TD-004** is a heterobifunctional molecule that consists of three key components: a ligand that binds to the ALK protein (ceritinib), a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This design allows **TD-004** to recruit the VHL E3 ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

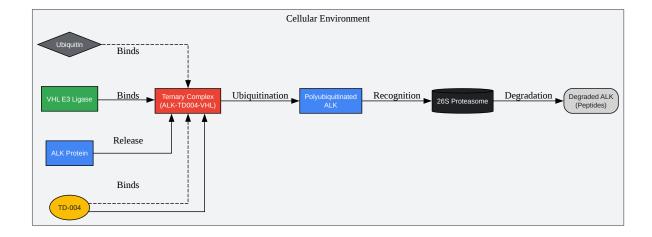
# **Mechanism of Action: The PROTAC Pathway**

**TD-004** operates through the PROTAC mechanism, a novel therapeutic modality that harnesses the cell's own protein disposal system to eliminate disease-causing proteins. The



process can be summarized in the following steps:

- Ternary Complex Formation: TD-004 simultaneously binds to both the ALK protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
- Ubiquitination: The proximity induced by **TD-004** allows the E3 ligase to transfer ubiquitin molecules to the ALK protein.
- Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and degraded by the 26S proteasome.
- Catalytic Cycle: After inducing degradation, TD-004 is released and can bind to another ALK protein, initiating a new cycle of degradation.



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Figure 1: Mechanism of action of TD-004.



# **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo data for TD-004.

Table 1: In Vitro Activity of TD-004

| Cell Line | ALK Status               | IC50 (μM) - Growth<br>Inhibition | ALK Degradation<br>(%) at 1 μM |
|-----------|--------------------------|----------------------------------|--------------------------------|
| SU-DHL-1  | NPM-ALK Fusion Positive  | 0.058                            | >90%                           |
| H3122     | EML4-ALK Fusion Positive | 0.18                             | Not specified                  |

Table 2: In Vivo Efficacy of TD-004 in H3122 Xenograft Model

| Treatment<br>Group | Dose     | Administration<br>Route   | Dosing<br>Schedule | Outcome                               |
|--------------------|----------|---------------------------|--------------------|---------------------------------------|
| TD-004             | 50 mg/kg | Intraperitoneal<br>(i.p.) | Daily for 14 days  | Significant reduction in tumor growth |
| Vehicle Control    | -        | Intraperitoneal<br>(i.p.) | Daily for 14 days  | Tumor growth                          |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

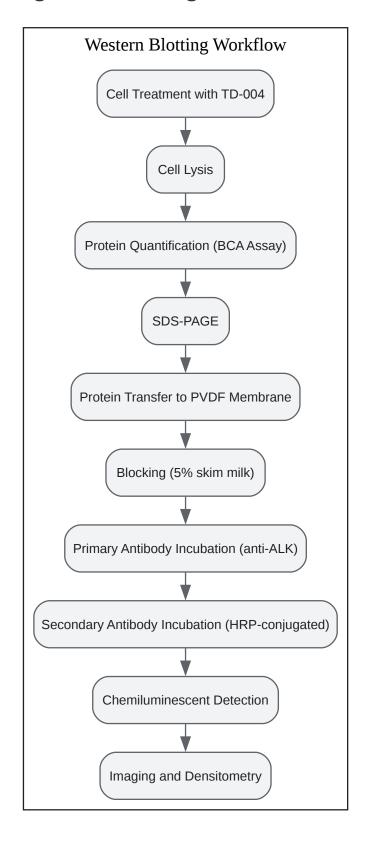
### **Cell Culture**

- Cell Lines: SU-DHL-1 (anaplastic large cell lymphoma) and H3122 (non-small cell lung cancer) cells were used.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.



• Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

# **Western Blotting for ALK Degradation**





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#### **Figure 2:** Western blotting experimental workflow.

- Cell Treatment: SU-DHL-1 or H3122 cells were treated with varying concentrations of TD-004 or vehicle (DMSO) for the indicated times.
- Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
- SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against ALK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

## **Cell Viability Assay (MTT)**

- Cell Seeding: Cells were seeded in 96-well plates.
- Compound Treatment: The following day, cells were treated with a serial dilution of TD-004 for 72 hours.
- MTT Addition: MTT reagent was added to each well and incubated for 4 hours.
- Solubilization: The formazan crystals were dissolved in DMSO.
- Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

## In Vivo Xenograft Study



- Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
- Tumor Implantation: H3122 cells were subcutaneously injected into the right flank of each mouse.
- Treatment Initiation: When tumors reached a volume of approximately 100-150 mm<sup>3</sup>, mice were randomized into treatment and vehicle control groups.
- Drug Administration: TD-004 (50 mg/kg) or vehicle was administered intraperitoneally once daily for 14 days.[1]
- Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.
- Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the treatment and control groups.

## Conclusion

**TD-004** represents a promising therapeutic agent that effectively induces the degradation of oncogenic ALK fusion proteins.[1][2] Its potent in vitro and in vivo activity highlights the potential of the PROTAC approach for overcoming the limitations of traditional kinase inhibitors. [1] The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

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## References

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